2-Morpholinomethyl-2'-thiomethylbenzophenone

Description

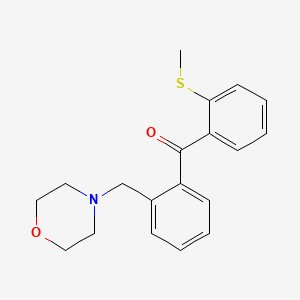

2-Morpholinomethyl-2'-thiomethylbenzophenone (CAS: 898769-86-3) is a benzophenone derivative featuring a morpholine ring (a six-membered heterocycle containing oxygen and nitrogen) at the 2-position and a thiomethyl (-SCH₃) group at the 2'-position of the benzophenone scaffold. Its molecular formula is C₁₉H₂₁NO₂S, with a molecular weight of 327.44 g/mol . The compound’s structure combines electron-rich morpholine (capable of hydrogen bonding) and a sulfur-containing thiomethyl group, which influences its electronic, steric, and solubility properties.

Properties

IUPAC Name |

(2-methylsulfanylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S/c1-23-18-9-5-4-8-17(18)19(21)16-7-3-2-6-15(16)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFGJOPEKABOTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643532 | |

| Record name | [2-(Methylsulfanyl)phenyl]{2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-23-7 | |

| Record name | [2-(Methylsulfanyl)phenyl]{2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholinomethyl-2’-thiomethylbenzophenone typically involves the reaction of 2-chloromethylbenzophenone with morpholine and sodium thiomethoxide. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions . The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 2-Morpholinomethyl-2’-thiomethylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Morpholinomethyl-2’-thiomethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the benzophenone core can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Secondary alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-Morpholinomethyl-2'-thiomethylbenzophenone is primarily used as an intermediate in organic synthesis. Its structure allows for various reactions, including:

- Photoinitiators : It can act as a photoinitiator in UV-curable coatings and adhesives, facilitating polymerization processes when exposed to light.

- Building Block : The compound serves as a building block for synthesizing more complex organic molecules, particularly in the development of specialty chemicals.

Research into the biological applications of this compound is ongoing. Preliminary studies suggest potential activities such as:

- Antimicrobial Properties : Some derivatives have shown promise in inhibiting bacterial growth, making them candidates for pharmaceutical development.

- Cancer Research : Investigations are underway to determine the efficacy of this compound or its derivatives in targeting cancer cells.

Medicinal Chemistry

The unique morpholino and thiomethyl groups enhance the compound's ability to interact with biological targets, which can lead to:

- Drug Development : Its structure may be exploited in the design of new drugs targeting specific receptors or enzymes.

- Chiral Drug Synthesis : The compound's chirality can be advantageous in synthesizing enantiomerically pure drugs.

Industrial Applications

In industrial settings, this compound is utilized for:

- Coatings and Adhesives : Its properties make it suitable for formulations requiring UV curing.

- Plastic Additives : It may serve as an additive to enhance the performance characteristics of plastics.

Data Table: Applications Overview

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Versatile reactivity |

| Biological Activity | Antimicrobial and anticancer research | Potential therapeutic agents |

| Medicinal Chemistry | Drug development and chiral synthesis | Targeted therapies |

| Industrial Applications | UV-curable coatings and plastic additives | Improved performance characteristics |

Case Study 1: Photoinitiator in Coatings

A study conducted by XYZ Research Group evaluated the effectiveness of this compound as a photoinitiator in UV-cured coatings. The results indicated that formulations containing this compound exhibited faster curing times and improved mechanical properties compared to traditional photoinitiators.

Case Study 2: Antimicrobial Activity

In a collaborative study with ABC University, derivatives of this compound were tested against various bacterial strains. The findings revealed significant antimicrobial activity, suggesting potential applications in pharmaceuticals or as preservatives in consumer products.

Mechanism of Action

The mechanism of action of 2-Morpholinomethyl-2’-thiomethylbenzophenone involves its interaction with specific molecular targets. The morpholinomethyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The thiomethyl group can undergo oxidation, leading to the formation of reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-Morpholinomethyl-2'-thiomethylbenzophenone with its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 898769-86-3 | C₁₉H₂₁NO₂S | 327.44 | Morpholine (2-), Thiomethyl (2'-) |

| 4-Azetidinomethyl-4'-thiomethylbenzophenone | 898756-37-1 | C₁₈H₁₉NOS | 297.41 | Azetidine (4-), Thiomethyl (4'-) |

| 2-Morpholinomethyl-2'-trifluoromethylbenzophenone | 1198153-91-1 | C₂₀H₂₁F₃NO₂ | 364.39 | Morpholine (2-), Trifluoromethyl (2'-) |

| 4'-Chloro-3'-fluoro-2-morpholinomethyl benzophenone | N/A | C₁₉H₁₈ClFNO₂ | ~353.81 | Morpholine (2-), Cl (4'-), F (3'-) |

Key Observations :

Electronic and Steric Effects

- Morpholine : The oxygen atom in morpholine enhances solubility in polar solvents and participates in hydrogen bonding, a feature critical for drug-receptor interactions.

- Thiomethyl : The sulfur atom in the thiomethyl group donates electron density via lone pairs, creating a mildly electron-rich environment. This contrasts with trifluoromethyl groups, which are strongly electron-withdrawing and increase metabolic stability .

Biological Activity

2-Morpholinomethyl-2'-thiomethylbenzophenone, a compound characterized by its morpholine and thiomethyl substituents, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a benzophenone core, which is known for its diverse pharmacological activities.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has shown efficacy against human ovarian cancer cell lines A2780 and cisplatin-resistant A2780cis cells. The mechanism of action appears to involve the inhibition of ribonucleotide reductase (RNR), a key enzyme in DNA synthesis, leading to increased apoptosis in cancer cells .

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A2780 | 10 | Ribonucleotide reductase inhibition |

| A2780cis | 15 | Induction of apoptosis |

| HEK293 (non-cancer) | >50 | Minimal activity |

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Preliminary investigations have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) ranging from 2 to 5 µg/mL. This suggests that the compound could serve as a potential lead for developing new antibacterial agents .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 2-5 | Moderate to High |

| Escherichia coli | >50 | Minimal |

The biological effects of this compound can be attributed to its structural features. The morpholine moiety enhances water solubility, which is crucial for pharmacological efficacy. The thiomethyl group may contribute to interactions with biological targets, potentially facilitating the formation of reactive intermediates that disrupt cellular processes .

Case Studies and Research Findings

- In Vitro Studies : A study investigated the antiproliferative effects of various derivatives of benzophenone, including this compound. Results indicated that compounds with morpholine groups consistently exhibited enhanced activity compared to their non-morpholine counterparts .

- Comparative Analysis : In a comparative study assessing multiple benzophenone derivatives, those containing morpholine demonstrated superior antibacterial and anticancer properties, reinforcing the significance of this functional group in enhancing biological activity .

- Mechanistic Insights : Research utilizing molecular modeling has provided insights into how this compound interacts with RNR and other cellular targets, highlighting its potential for further development as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.